(6-Propoxypyridin-2-yl)boronic acid

Descripción general

Descripción

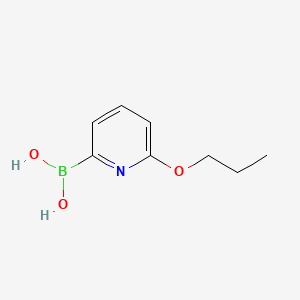

(6-Propoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propoxypyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(6-Propoxypyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Amines and Alcohols: Formed through Chan-Lam coupling.

Aplicaciones Científicas De Investigación

(6-Propoxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, such as polymers and optoelectronic devices.

Mecanismo De Acción

The mechanism of action of (6-Propoxypyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

Pyridinylboronic Acids: Other derivatives with different substituents on the pyridine ring.

Uniqueness

(6-Propoxypyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its propoxy group at the 6-position of the pyridine ring provides steric and electronic effects that differentiate it from other pyridinylboronic acids .

Actividad Biológica

(6-Propoxypyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological significance, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a propoxy group and a boronic acid moiety. The boronic acid functionality is crucial for its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and receptor binding. This property makes them valuable in designing inhibitors for various biological targets.

Potential Therapeutic Applications

Research indicates that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to target enzymes involved in the pathophysiology of these conditions, potentially leading to the development of novel therapeutic agents.

Cancer Research

Studies have also investigated the anti-cancer properties of compounds containing the this compound structure. Preliminary findings suggest that these compounds may inhibit the growth and proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the propoxy group and its position on the pyridine ring can significantly affect the compound's potency and selectivity towards biological targets.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Propoxy | Enhances enzyme inhibition | |

| Hydroxy | Increases solubility and reactivity | |

| Methyl | Modulates lipophilicity |

Alzheimer's Disease

In a study exploring the use of boronic acids as therapeutic agents for Alzheimer's disease, researchers synthesized analogs based on this compound. These compounds exhibited significant inhibitory effects on beta-secretase (BACE1), an enzyme implicated in amyloid-beta production, suggesting a potential pathway for drug development.

Cancer Cell Proliferation

Another investigation focused on the impact of this compound derivatives on cancer cell lines. The study demonstrated that certain derivatives could significantly reduce cell viability in breast cancer models through apoptosis induction, highlighting their potential as anti-cancer agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (6-Propoxypyridin-2-yl)boronic acid?

Methodological Answer:

- Core Synthesis : Start with a substituted pyridine scaffold (e.g., 6-propoxypyridine-2-yl halide) and perform a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMF at 80–100°C .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the boronic acid.

- Validation : Confirm purity via ¹H/¹³C NMR (boronic acid protons at δ 7.5–8.5 ppm) and LC-MS (negative ion mode for [M−H]⁻) .

Q. How can structural integrity and purity be validated for this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Confirm boronic acid functionality via characteristic B-OH signals and absence of halide impurities .

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) in MRM mode for trace impurity detection (LOD <1 ppm) .

- HPLC : Employ post-column derivatization with rhodamine-based receptors to detect boronic acid interactions .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

- Drug Design : Incorporate into proteasome inhibitors (e.g., bortezomib analogs) via Suzuki-Miyaura coupling to aryl halides, enabling C–C bond formation in bioactive molecules .

- Glycoprotein Studies : Immobilize on carboxymethyl dextran surfaces for SPR-based analysis of glycoprotein binding (e.g., RNAse B), using borate buffer (pH 8.5) for reversible capture .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The 6-propoxy group may hinder transmetallation in Suzuki reactions; optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Electronic Effects : Electron-donating propoxy groups increase boronic acid stability but reduce electrophilicity; counterbalance by using electron-deficient aryl halides .

Q. What experimental approaches mitigate non-specific interactions in glycoprotein binding studies with this compound?

Methodological Answer:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to enhance diol-specific binding while reducing electrostatic interactions with non-glycosylated proteins .

- Surface Engineering : Functionalize SPR chips with polyethylene glycol (PEG) spacers to minimize hydrophobic interactions .

Q. What kinetic parameters govern the binding of this compound to diols in aqueous solutions?

Methodological Answer:

- Stopped-Flow Kinetics : Measure association rates (kₐₙ) using fluorescence quenching (e.g., pyrene-appended boronic acids). Typical kₐₙ values for fructose: 10³–10⁴ M⁻¹s⁻¹ .

- Thermodynamic vs. Kinetic Selectivity : Faster kₐₙ correlates with higher binding affinity (e.g., fructose > glucose) due to rapid equilibrium establishment (<10 s) .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity of this compound?

Methodological Answer:

- Computational Refinement : Perform DFT calculations (B3LYP/6-31G*) to model transition states, accounting for solvent effects (e.g., DMF dielectric constant) .

- Experimental Validation : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₂CO₃ vs. CsF) to identify mismatches between theory and practice .

Q. What advanced materials leverage the diol-binding properties of this compound?

Methodological Answer:

- Glucose Sensors : Integrate into redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for reusable electrochemical sensors. The polymer acts as a molecular sieve, excluding plasma proteins while enabling reversible glucose binding .

- Drug Delivery : Form pH-responsive hydrogels via boronate ester crosslinking, releasing therapeutics in acidic environments (e.g., tumor microenvironments) .

Propiedades

IUPAC Name |

(6-propoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-2-6-13-8-5-3-4-7(10-8)9(11)12/h3-5,11-12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYWGWJXKVWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671272 | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-30-6 | |

| Record name | Boronic acid, B-(6-propoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Propoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.